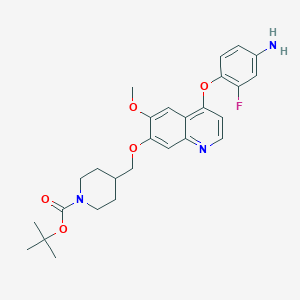

叔丁基 4-(((4-(4-氨基-2-氟苯氧基)-6-甲氧基喹啉-7-基)氧基)甲基哌啶-1-羧酸酯

描述

Synthesis Analysis

The synthesis of related tert-butyl piperidine-1-carboxylate compounds involves multiple steps, including acylation, sulfonation, substitution, and reduction reactions. For instance, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in Vandetanib synthesis, was synthesized from piperidin-4-ylmethanol through a three-step process with a total yield of 20.2% (Wang, Wang, Tang, & Xu, 2015).

Molecular Structure Analysis

Molecular structure analysis through techniques such as X-ray diffraction (XRD) and NMR spectroscopy is crucial for confirming the geometry and stereochemistry of synthesized compounds. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was characterized by LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, with its structure further confirmed by single-crystal XRD data (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Chemical Reactions and Properties

The chemical reactions involved in synthesizing tert-butyl piperidine-1-carboxylate derivatives often include condensation, nucleophilic substitution, and reduction. The reactivity and functional group transformations during these reactions are crucial for achieving the desired product. The synthetic route and conditions can significantly affect the yield and purity of the final compound.

Physical Properties Analysis

The physical properties of tert-butyl piperidine-1-carboxylate derivatives, such as melting points, solubility, and crystalline structure, are essential for their characterization and application. For example, the crystal structure analysis of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate revealed aromatic π–π stacking interactions and hydrogen bonding, contributing to its stability (Gumireddy, DeBoyace, Rupprecht, Gupta, Patel, Flaherty, & Wildfong, 2021).

科学研究应用

Synthesis and Chemical Properties

Synthesis: 这种化合物是各种生物活性化合物合成中的中间体。例如,它是Vandetanib合成中的关键中间体,通过包括酰化、磺化和取代等步骤合成(Wang, Xu, Tang, & Xu, 2015)。另一个例子是它作为crizotinib合成中的中间体(Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016)。

在抗癌药物中的作用: 这种化合物是小分子抗癌药物的重要中间体。它的合成从商业可获得的材料中进行了优化,并且通过NMR等各种方法已确认其结构(Zhang, Ye, Xu, & Xu, 2018)。

药理核心: 该化合物的结构在药理学中非常有用,特别是用于制备药理活性物质的核心。由于其在药物开发中的潜在应用,其合成过程已针对工业需求进行了优化(Xiao-kai, 2013)。

在各种治疗中的应用

海洋药物: 这种化合物的衍生物被研究用于海洋药物开发,特别是在抗肿瘤抗生素和天然产物研究中(Li, Wang, Wang, Luo, & Wu, 2013)。

在新的癌症治疗中的作用: 其衍生物正在开发新的抗癌药物,特别是在克服癌症治疗中的药物抗性方面(Kim, Kim, Suh, Kwon, Lee, Park, & Hong, 2013)。

抗菌和驱虫活性: 这种化合物的一些衍生物已被评估其潜在的抗菌和驱虫活性,具有不同程度的有效性(Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015)。

结构和分析研究

X射线衍射和光谱学: 该化合物及其衍生物已通过X射线衍射和各种光谱方法进行了广泛研究,以了解其结构和在药物开发中的潜力(Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004)。

晶体结构分析: 对其衍生物进行了详细的晶体结构分析,有助于了解其化学性质和在药物合成中的潜在应用(Gumireddy, DeBoyace, Rupprecht, Gupta, Patel, Flaherty, & Wildfong, 2021)。

作用机制

Target of Action

The compound contains a quinoline moiety, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known to have various biological activities and could interact with multiple targets. For example, some quinoline derivatives are used as antimalarial drugs and target the heme detoxification pathway in the malaria parasite .

属性

IUPAC Name |

tert-butyl 4-[[4-(4-amino-2-fluorophenoxy)-6-methoxyquinolin-7-yl]oxymethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32FN3O5/c1-27(2,3)36-26(32)31-11-8-17(9-12-31)16-34-25-15-21-19(14-24(25)33-4)22(7-10-30-21)35-23-6-5-18(29)13-20(23)28/h5-7,10,13-15,17H,8-9,11-12,16,29H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HODLDQAFNUUMAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC3=NC=CC(=C3C=C2OC)OC4=C(C=C(C=C4)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)nicotinamide](/img/structure/B2490013.png)

![N-(4-isopropylphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2490014.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2490016.png)

![5-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2490017.png)

![ethyl 2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2490023.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2490031.png)

![4-(3-Chlorobenzo[b]thiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one](/img/structure/B2490033.png)